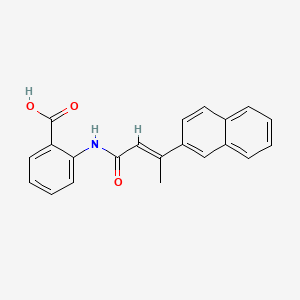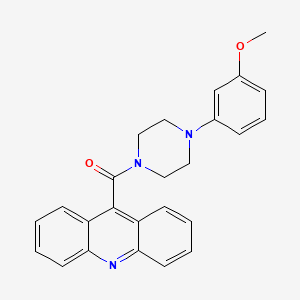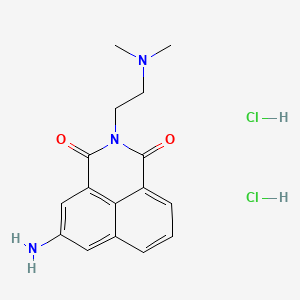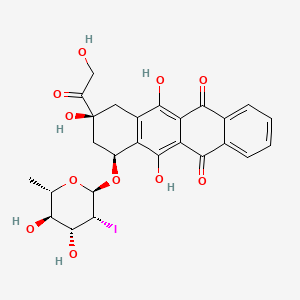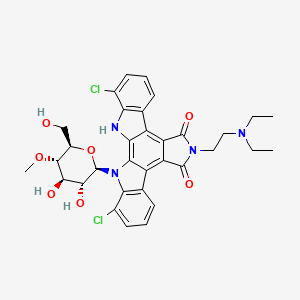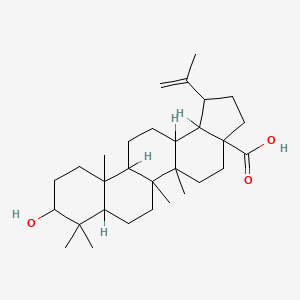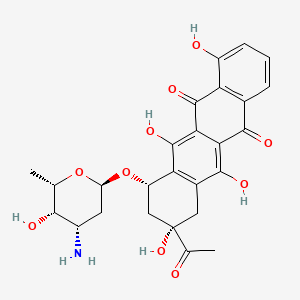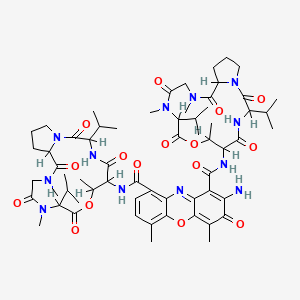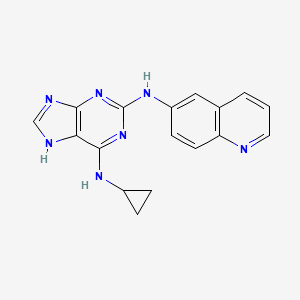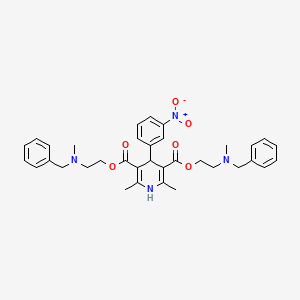![molecular formula C20H26N8OS B1684296 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol CAS No. 1094069-99-4](/img/structure/B1684296.png)
2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol
Descripción general
Descripción
SCH-1473759 is a potent and selective Aurora A/B inhibitor with IC50 sub-nanomolar. SCH 1473759 was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds. SCH-1473759 demonstrated potent mechanism-based activity, and activity was shown to be enhanced in combination with taxanes and KSP inhibitors. This information may be useful for optimizing the clinical efficacy of Aurora inhibitors.
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor
SCH-1473759 is a novel Aurora inhibitor with potent mechanism-based cell activity . Aurora kinases are required for orderly progression of cells through mitosis . Inhibition of these kinases by siRNA or a small molecule inhibitors results in aberrant endoreduplication and cell death .
Anti-Tumor Activity
SCH-1473759 demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors . It was found to be active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds .
Cell Cycle Regulation
Aurora kinases, which SCH-1473759 inhibits, play a role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .
Enhanced Efficacy with Taxanes
The efficacy of SCH-1473759 was found to be enhanced in combination with taxanes . It was found to be most efficacious when SCH-1473759 was dosed 12-hours post-taxane treatment .
Dose-Dependent Activity
SCH-1473759 was found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .
Potential Clinical Implications
The findings related to SCH-1473759 could have clinical implications for the development of Aurora inhibitors .
Mecanismo De Acción
Target of Action
SCH-1473759, also known as 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol, is a novel Aurora inhibitor . The primary targets of this compound are the Aurora kinases, specifically Aurora A and B . These kinases are cell cycle-regulated serine/threonine kinases that play a crucial role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .
Mode of Action
SCH-1473759 interacts with its targets, the Aurora A and B kinases, by inhibiting their activity . This inhibition results in a disruption of the orderly progression of cells through mitosis . Specifically, Aurora A regulates centrosome maturation and microtubule nucleation, and it also phosphorylates proteins required for bipolar spindle assembly and mitotic entry .
Biochemical Pathways
The inhibition of Aurora kinases by SCH-1473759 affects the mitotic spindle assembly pathway . This leads to a disruption in cell division and induces cell death . The compound has been found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .
Pharmacokinetics
The compound has demonstrated potent mechanism-based activity .
Result of Action
SCH-1473759 has been shown to be active against a large panel of tumor cell lines from different tissue origins and genetic backgrounds . Asynchronous cells require a 24-hour exposure to SCH-1473759 for maximal induction of >4 N DNA content and inhibition of cell growth .
Action Environment
The efficacy of SCH-1473759 has been shown to be enhanced in combination with taxanes and KSP inhibitors . It was found to be most efficacious when dosed 12 hours post-taxane treatment . This suggests that the timing of administration and the use of combination therapies can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
| Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094069-99-4 | |
| Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



